molecular formula C17H12ClN3O B7831357 5-(4-chlorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

5-(4-chlorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B7831357
M. Wt: 309.7 g/mol
InChI Key: WBCWRXBRPBVQAN-UHFFFAOYSA-N
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Description

5-(4-chlorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and therapeutic potential

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-3H-pyridazino[4,5-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O/c18-12-7-5-11(6-8-12)10-21-15-4-2-1-3-13(15)14-9-19-20-17(22)16(14)21/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCWRXBRPBVQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multi-step organic reactions. One common method involves the condensation of indole-2-carboxylic derivatives with aromatic aldehydes under specific conditions. For instance, the Claisen-Schmidt condensation reaction can be employed using 1,4-dioxane as a solvent and potassium hydroxide as a base at room temperature . Alternatively, solvent-free conditions can also be used to achieve comparable yields .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis can also be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation and inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorobenzyl)-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the 4-chlorobenzyl group and the pyridazino[4,5-b]indole core differentiates it from other indole derivatives, making it a valuable compound for further research and development.

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